molecular formula C11H18BrN3 B13544303 4-Bromo-1-(2-ethylcyclohexyl)-1h-pyrazol-3-amine

4-Bromo-1-(2-ethylcyclohexyl)-1h-pyrazol-3-amine

Cat. No.: B13544303
M. Wt: 272.18 g/mol
InChI Key: ROTUUHKJABYAAI-UHFFFAOYSA-N
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Description

4-Bromo-1-(2-ethylcyclohexyl)-1H-pyrazol-3-amine is a chemical compound with the following structural formula:

C9H17BrN\text{C}_9\text{H}_{17}\text{BrN} C9​H17​BrN

It belongs to the class of cycloalkanes, specifically a substituted pyrazole derivative. The compound contains a bromine atom, an ethyl group, and a cyclohexyl ring. Its systematic IUPAC name is 4-bromo-1-ethyl-2-methylcyclohexane .

Preparation Methods

Synthetic Routes:: The synthetic preparation of this compound involves several steps. One common approach is the reaction of 2-ethylcyclohexanone with hydrazine hydrate to form the corresponding hydrazone. Subsequent bromination of the hydrazone yields 4-bromo-1-(2-ethylcyclohexyl)-1H-pyrazol-3-amine.

Reaction Conditions::

    Step 1: Formation of hydrazone

    Step 2: Bromination

Industrial Production:: Industrial-scale production methods may involve modifications of the above synthetic routes, optimization for yield, and safety considerations.

Chemical Reactions Analysis

4-Bromo-1-(2-ethylcyclohexyl)-1H-pyrazol-3-amine can undergo various reactions:

    Bromination: The compound contains a bromine atom, making it susceptible to further bromination reactions.

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

    Reduction: Reduction of the carbonyl group in the starting material can yield the desired compound.

Common reagents and conditions depend on the specific reaction type.

Scientific Research Applications

This compound finds applications in:

    Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its unique structure and potential biological activity.

    Biological Studies: It may serve as a probe to investigate cellular pathways or receptors.

    Industry: It could be used in the synthesis of other compounds or as a building block for more complex molecules.

Mechanism of Action

The exact mechanism by which 4-bromo-1-(2-ethylcyclohexyl)-1H-pyrazol-3-amine exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While there are no direct analogs with identical substituents, researchers may compare this compound to related pyrazoles or cycloalkanes. Its uniqueness lies in the combination of the bromine atom, ethyl group, and cyclohexyl ring.

Properties

Molecular Formula

C11H18BrN3

Molecular Weight

272.18 g/mol

IUPAC Name

4-bromo-1-(2-ethylcyclohexyl)pyrazol-3-amine

InChI

InChI=1S/C11H18BrN3/c1-2-8-5-3-4-6-10(8)15-7-9(12)11(13)14-15/h7-8,10H,2-6H2,1H3,(H2,13,14)

InChI Key

ROTUUHKJABYAAI-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCCC1N2C=C(C(=N2)N)Br

Origin of Product

United States

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